

Methyl 4-chloroquinoline-7-carboxylate: A Core Pharmaceutical Intermediate

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Compound of Interest

Compound Name: Methyl 4-chloroquinoline-7-carboxylate

Cat. No.: B179093

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Within this important class of compounds, **Methyl 4-chloroquinoline-7-carboxylate** serves as a crucial intermediate, offering a versatile platform for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom at the 4-position and a carboxylate group at the 7-position allows for diverse chemical modifications, making it a valuable building block in the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 4-chloroquinoline-7-carboxylate** as a key pharmaceutical intermediate.

Chemical and Physical Properties

The physical and chemical properties of **Methyl 4-chloroquinoline-7-carboxylate** are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

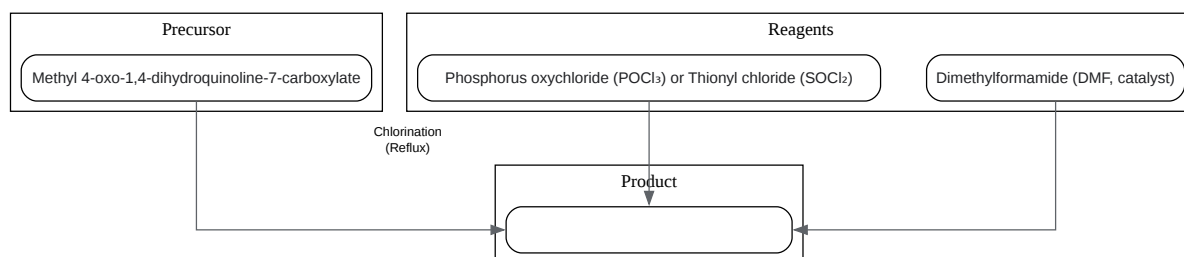
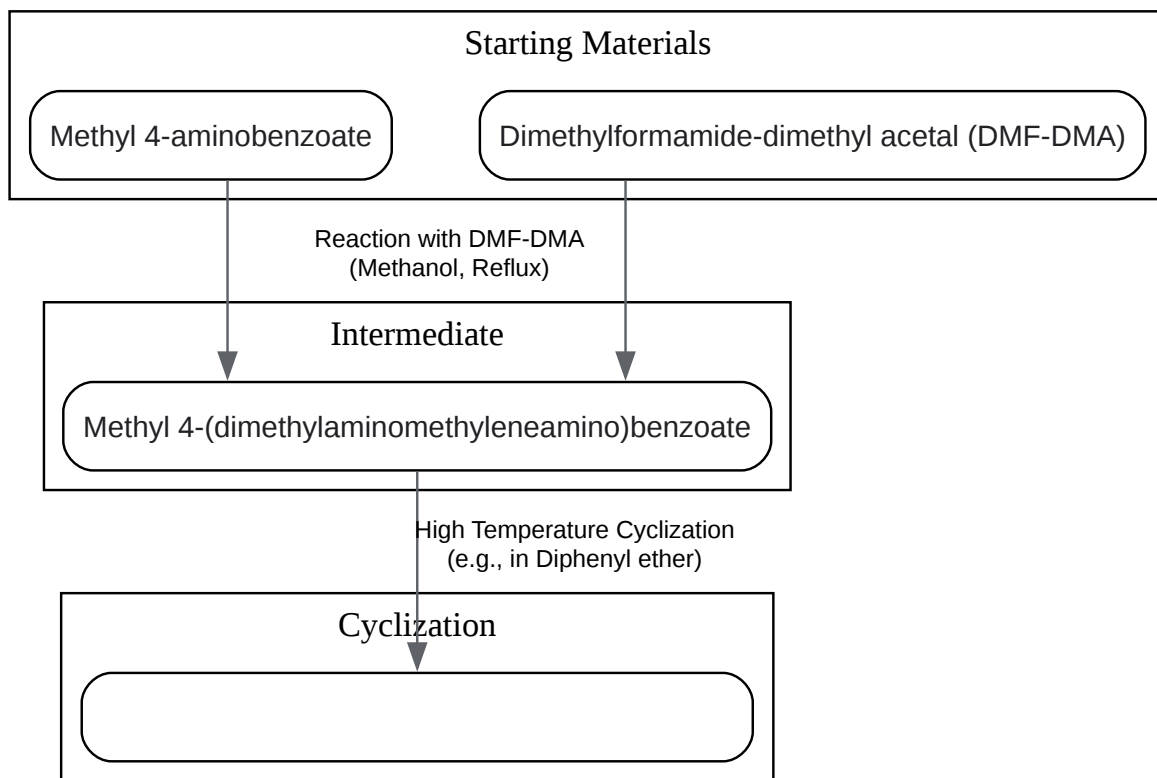
Property	Value	Source
IUPAC Name	methyl 4-chloroquinoline-7-carboxylate	PubChem[1]
CAS Number	178984-69-5	PubChem[1]
Molecular Formula	C ₁₁ H ₈ ClNO ₂	PubChem[1]
Molecular Weight	221.64 g/mol	PubChem[1]
Appearance	Off-white to light yellow solid	-
Melting Point	Not available	-
Boiling Point (Predicted)	333.6 ± 22.0 °C	-
Density (Predicted)	1.330 ± 0.06 g/cm ³	-
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	-
pKa (Predicted)	1.58 ± 0.27	-

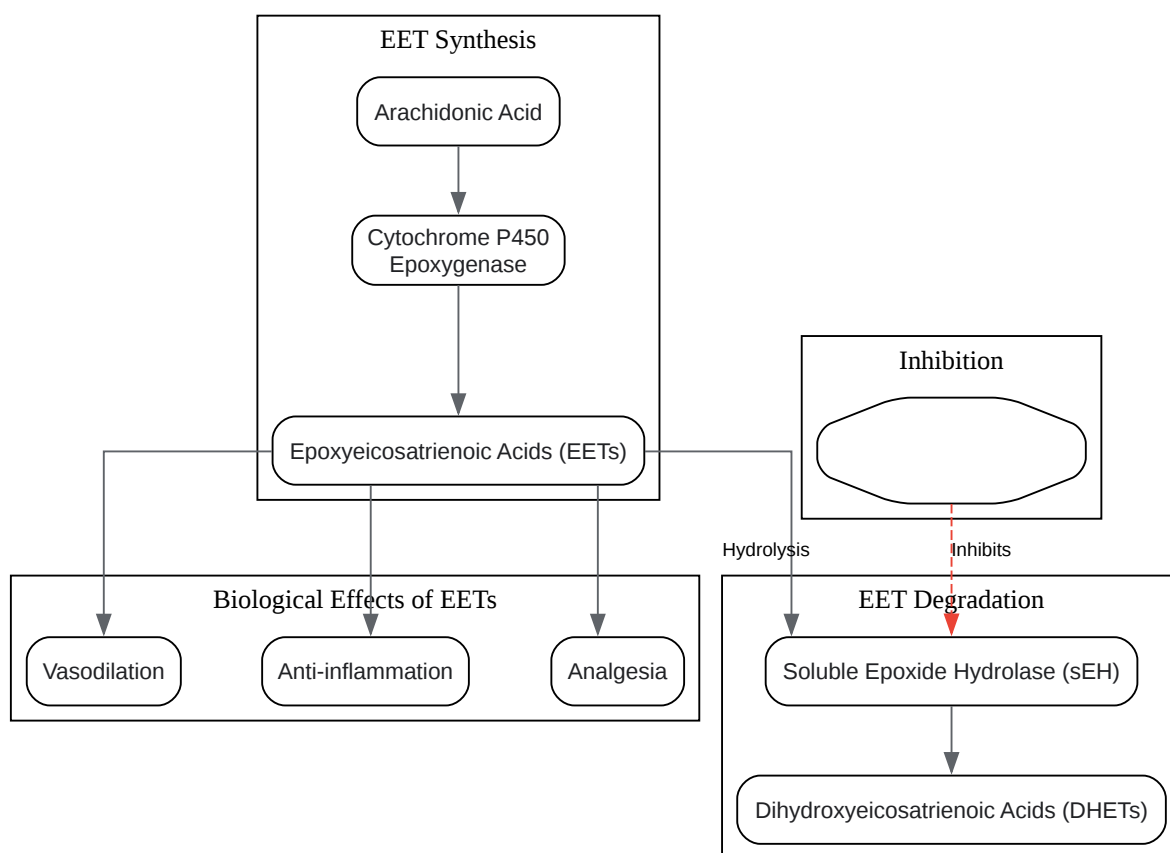
Synthesis of Methyl 4-chloroquinoline-7-carboxylate

The synthesis of **Methyl 4-chloroquinoline-7-carboxylate** is typically a two-step process starting from readily available precursors. The first step involves the construction of the quinolone ring system to form the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate. The second step is the chlorination of the 4-oxo group to yield the final product.

Step 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate

The synthesis of the precursor involves the reaction of methyl 4-aminobenzoate with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized at high temperature.





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References

- 1. Methyl 4-chloroquinoline-7-carboxylate | C₁₁H₈ClNO₂ | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
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